molecular formula C17H17BrN2O2S2 B12013673 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one CAS No. 617698-17-6

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one

Cat. No.: B12013673
CAS No.: 617698-17-6
M. Wt: 425.4 g/mol
InChI Key: FAYUWCPXHWUSLW-YPKPFQOOSA-N
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Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a brominated indolinone moiety and a thioxothiazolidinone ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indolinone moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indolinone derivatives.

    Substitution: Formation of substituted indolinone derivatives with various functional groups.

Scientific Research Applications

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound’s brominated indolinone moiety and thioxothiazolidinone ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one

Uniqueness

Compared to similar compounds, 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one stands out due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its potential as a therapeutic agent and its utility in various research applications .

Properties

CAS No.

617698-17-6

Molecular Formula

C17H17BrN2O2S2

Molecular Weight

425.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17BrN2O2S2/c1-3-7-19-12-6-5-10(18)9-11(12)13(15(19)21)14-16(22)20(8-4-2)17(23)24-14/h5-6,9H,3-4,7-8H2,1-2H3/b14-13-

InChI Key

FAYUWCPXHWUSLW-YPKPFQOOSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC)C1=O

Origin of Product

United States

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